molecular formula C17H20FN3O5S2 B2851501 4-ethoxy-3-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide CAS No. 2034453-47-7

4-ethoxy-3-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2851501
CAS No.: 2034453-47-7
M. Wt: 429.48
InChI Key: VABLZPNNPNKGAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-3-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide is a complex synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule is a bifunctional compound, integrating a benzo[c][1,2,5]thiadiazole 2,2-dioxide (also known as saccharin) derivative with a sulfonamide group. The saccharin moiety is a privileged structure in drug discovery, known for its ability to interact with various enzymes and receptors . The specific substitution pattern, featuring a 3-fluoro-4-ethoxy group on the benzenesulfonamide ring, is designed to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity, making it a valuable scaffold for developing potent and selective inhibitors. While the exact biological profile is a subject of ongoing investigation, compounds of this class are frequently explored as allosteric inhibitors of key signaling enzymes, such as phosphoinositide 3-kinase (PI3K), which is a critical target in oncology for diseases like breast cancer, prostate cancer, and leukemia . The primary research applications for this reagent are as a key intermediate in the synthesis of more complex bioactive molecules, a pharmacophore for structure-activity relationship (SAR) studies in inhibitor design, and a tool compound for probing the function of disease-associated enzymes in cellular assays. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers can rely on the high purity and quality of this compound for their most demanding experimental needs.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O5S2/c1-3-26-17-9-8-13(12-14(17)18)27(22,23)19-10-11-21-16-7-5-4-6-15(16)20(2)28(21,24)25/h4-9,12,19H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABLZPNNPNKGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiadiazole and Triazole Cores

describes thiadiazole derivatives synthesized via reactions involving hydrazonoyl bromides and thiocyanate precursors. For example, compound 20 (2-(4,5-dihydro-5-imino-4-phenyl-1,3,4-thiadiazol-2-yl)phenol) shares a thiadiazole ring but lacks the sulfonamide and benzo[c]thiadiazole systems. Key differences include:

  • Functional groups: The target compound’s sulfonamide and sulfone groups enhance hydrogen-bonding capacity and polarity compared to the hydroxyl and imino groups in compound 20.
  • Spectral data : The target compound’s IR spectrum would likely show ν(S=O) stretches (~1150–1350 cm⁻¹) absent in compound 20 , which displays ν(OH) and ν(NH) bands .

highlights triazole derivatives (e.g., compounds 7–9) with sulfonylphenyl substituents. The absence of ν(S–H) (~2500–2600 cm⁻¹) in the target compound’s IR spectrum would distinguish it from thiol tautomers .

Sulfonylurea Herbicides

lists sulfonylurea herbicides like metsulfuron-methyl and ethametsulfuron-methyl, which share sulfonamide linkages but feature triazine heterocycles instead of benzo[c]thiadiazole. Key comparisons:

  • Heterocyclic systems : Triazines (in sulfonylureas) are six-membered rings with nitrogen atoms, whereas benzo[c]thiadiazole is a five-membered bicyclic system with sulfur and nitrogen. This difference impacts electron distribution and binding interactions.
  • Substituents : The target compound’s ethoxy and fluoro groups may confer greater resistance to metabolic degradation compared to methoxy or methyl groups in sulfonylureas .

Benzenesulfonamide Derivatives

includes benzenesulfonamides with diverse substituents (e.g., 3-nitro-N-(2-thienylmethyl)benzenesulfonamide).

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Core Heterocycle Key Functional Groups Notable Spectral Features (IR)
Target Compound Benzo[c][1,2,5]thiadiazole Sulfonamide, sulfone, ethoxy, fluoro ν(S=O) ~1150–1350 cm⁻¹, ν(NH) ~3100–3300 cm⁻¹
Compound 20 () 1,3,4-Thiadiazole Hydroxyl, imino ν(OH) ~3433 cm⁻¹, ν(NH) ~3115 cm⁻¹
Metsulfuron-methyl () Triazine Sulfonamide, methoxy, methyl ν(C=O) ~1663–1682 cm⁻¹ (absent in target)
3-Nitro-N-(2-thienylmethyl)benzenesulfonamide () None Nitro, thienylmethyl ν(NO₂) ~1520–1350 cm⁻¹

Q & A

Q. What are the primary synthetic challenges in preparing this compound, and how are they methodologically addressed?

The synthesis involves constructing the benzo[c][1,2,5]thiadiazole core via cyclization of precursors (e.g., 3,4-dihydroxyphenyl derivatives) under reflux conditions with acetic acid catalysis . Fluorination at position 3 requires electrophilic substitution using reagents like Selectfluor™, optimized for regioselectivity under anhydrous conditions . The sulfonamide linkage is formed via coupling reactions (e.g., EDC/HOBt) between the ethylamine side chain and benzenesulfonamide, requiring inert solvents (DMF or THF) . Key challenges include avoiding sulfone oxidation and managing steric hindrance during cyclization. Purification via silica gel chromatography or recrystallization ensures >95% purity, validated by HPLC .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (±5 ppm accuracy) and isotopic patterns .
  • Multidimensional NMR (¹H, ¹³C, COSY, HSQC): Resolves proton environments (e.g., benzenesulfonamide protons at δ 7.5–8.0 ppm) and confirms connectivity .
  • HPLC with UV/Vis Detection: Monitors reaction progress and purity using C18 columns and acetonitrile/water gradients .
  • X-ray Crystallography (if applicable): Validates stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. How do computational methods like DFT aid in understanding electronic properties?

Density functional theory (DFT) predicts frontier molecular orbitals (HOMO/LUMO), guiding reactivity assessments. For example:

  • Electron-Withdrawing Groups (EWGs): The -SO₂ group lowers LUMO energy, enhancing electrophilicity for nucleophilic attacks .
  • Solvent Effects: Polarizable continuum models (PCM) simulate solvent interactions, aligning with experimental NMR shifts (e.g., fluorine’s deshielding effect) .
  • Charge Distribution: Mulliken charges identify reactive sites (e.g., sulfur in the thiadiazole core) for targeted modifications .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in enzyme inhibition (e.g., varying IC₅₀ values) arise from assay conditions or impurities. Methodological solutions include:

  • Orthogonal Assays: Surface plasmon resonance (SPR) for binding affinity vs. fluorescence-based activity assays .
  • Standardized Conditions: Fixed pH (7.4), temperature (37°C), and ionic strength to minimize variability .
  • Metabolite Profiling: LC-MS identifies degradation products (e.g., hydrolyzed sulfonamide) that may interfere with activity .

Q. How are structural features optimized for target interactions in drug discovery?

  • Planar Thiadiazole Core: Facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., tyrosine kinases) .
  • Fluorine Substituent: Enhances electronegativity, strengthening hydrogen bonds with catalytic lysine residues (validated via crystallography of analogs) .
  • Ethoxy Group: Increases lipophilicity (logP ~2.8), improving blood-brain barrier penetration in neurotargeting studies .
  • SAR Optimization: Systematic substitution (e.g., replacing ethoxy with methoxy) and kinetic assays (kcat/KM analysis) refine potency .

Methodological Considerations

  • Synthetic Optimization: Reaction temperatures (60–120°C) and solvent polarity (DMF vs. THF) significantly impact yields .
  • Data Validation: Cross-referencing NMR shifts with computational predictions ensures structural accuracy .
  • Biological Replicates: Triplicate assays with positive/negative controls (e.g., known inhibitors) enhance data reliability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.